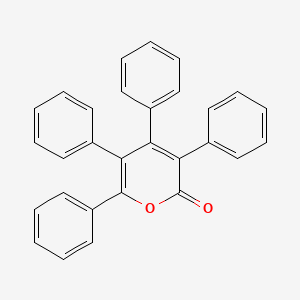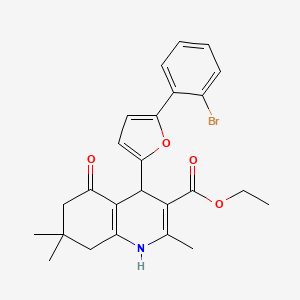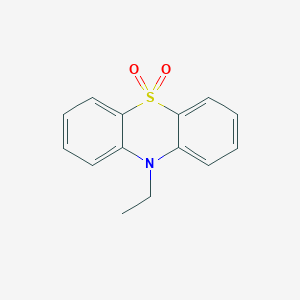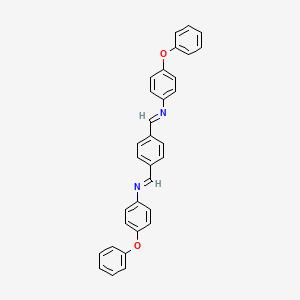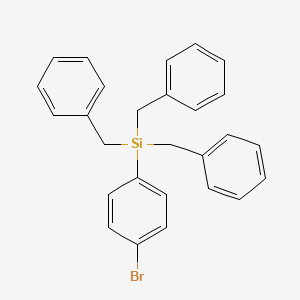
2,2-Dimethyl-2h-thiete 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde est un composé hétérocyclique contenant du soufre avec la formule moléculaire C5H8O2S. Il se caractérise par une structure cyclique à quatre chaînons très tendue, qui comprend un atome de soufre et deux atomes d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde peut être synthétisé par une réaction d'annulation [2 + 2] catalysée par la pyridine. Cette méthode implique la réaction de chlorures de sulfonyle avec des acétylènedicarboxylates de dialkyle. La pyridine sert à la fois de base et de catalyseur nucléophile dans cette réaction. Le processus commence par l'élimination de HCl des chlorures de sulfonyle pour générer des sulfènes, qui attaquent ensuite nucléophilement les acétylènedicarboxylates de dialkyle. Ceci est suivi d'une cyclisation intramoléculaire et d'une isomérisation pour produire le produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques du 2,2-Diméthyl-2H-thiétane 1,1-dioxyde ne soient pas bien documentées, la voie de synthèse décrite ci-dessus peut être adaptée à une production à plus grande échelle. L'utilisation de matières premières facilement disponibles et de conditions de réaction efficaces rend cette méthode adaptée aux applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en thiols ou sulfures.
Substitution : Des réactions de substitution nucléophile peuvent se produire à l'atome de soufre, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les alcools et les thiols peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Thiols et sulfures.
Substitution : Divers dérivés contenant du soufre en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction pour la synthèse de composés plus complexes contenant du soufre.
Biologie : La structure unique du composé en fait un sujet d'intérêt dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques
Mécanisme d'action
Le mécanisme d'action du 2,2-Diméthyl-2H-thiétane 1,1-dioxyde implique son interaction avec diverses cibles moléculaires et voies. La structure cyclique très tendue du composé le rend réactif envers les nucléophiles et les électrophiles. Dans les systèmes biologiques, il peut interagir avec les enzymes et les protéines, inhibant ou modifiant potentiellement leur activité. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2,2-Dimethyl-2h-thiete 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-2h-thiete 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound’s highly strained ring structure makes it reactive towards nucleophiles and electrophiles. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde peut être comparé à d'autres composés similaires, tels que :
- 2-Méthyl-2H-thiétane 1,1-dioxyde
- 4-Méthyl-2H-thiétane 1,1-dioxyde
- 2,2-Diméthyl-2H-napht[2,3-b]thiétane 1,1-dioxyde
Ces composés partagent des caractéristiques structurelles similaires, mais diffèrent par leurs substituants et leurs systèmes cycliques. Le 2,2-Diméthyl-2H-thiétane 1,1-dioxyde est unique en raison de sa combinaison spécifique de substituants et de contraintes cycliques, ce qui lui confère des propriétés chimiques et une réactivité distinctes .
Propriétés
Numéro CAS |
22525-84-4 |
|---|---|
Formule moléculaire |
C5H8O2S |
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
2,2-dimethylthiete 1,1-dioxide |
InChI |
InChI=1S/C5H8O2S/c1-5(2)3-4-8(5,6)7/h3-4H,1-2H3 |
Clé InChI |
QHVXKDLRVSYBIX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CS1(=O)=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(phenylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B11945910.png)



